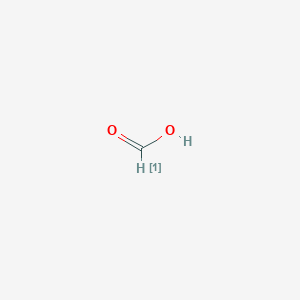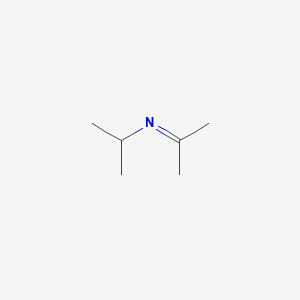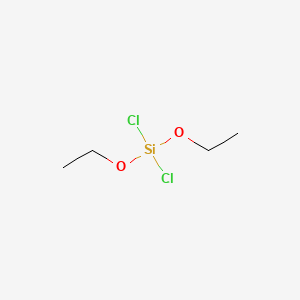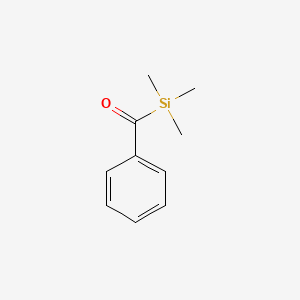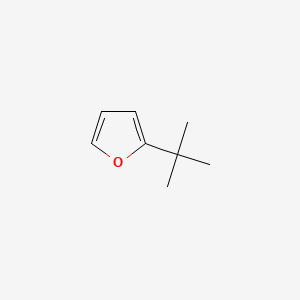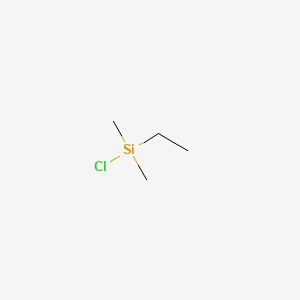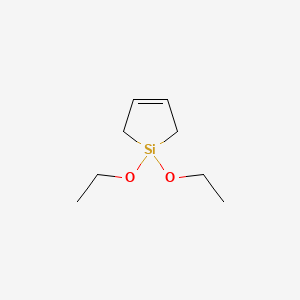
1,1-Diethoxy-2,5-dihydro-1H-silole
Vue d'ensemble
Description
1,1-Diethoxy-2,5-dihydro-1H-silole: is a cyclic organosilicon compound with the molecular formula C₈H₁₆O₂Si . It is characterized by a five-membered ring structure containing a silicon atom, two ethoxy groups, and a double bond. This unique chemical structure has garnered significant attention in the scientific community due to its potential biological activity and versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2,5-dihydro-1H-silole is typically synthesized through a multi-step chemical process. One common method involves the reaction of cyclopentadiene with silicon hexafluoride to form 1,1-difluoro-1-silacyclopentane. This intermediate is then reacted with ethanol to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of silicon-based reagents and controlled reaction conditions are crucial for achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethoxy-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s reactivity.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Saturated silacyclopentane derivatives.
Substitution: Various functionalized silacyclopentane compounds.
Applications De Recherche Scientifique
1,1-Diethoxy-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon atom and ethoxy groups. The compound can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions.
Comparaison Avec Des Composés Similaires
1,1-Difluoro-1-silacyclopentane: An intermediate in the synthesis of 1,1-Diethoxy-2,5-dihydro-1H-silole.
1,1-Dimethoxy-1-silacyclo-3-pentene: A similar compound with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-1-silacyclohexane: A related compound with a six-membered ring structure.
Uniqueness: this compound stands out due to its specific combination of a five-membered ring, silicon atom, and ethoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propriétés
IUPAC Name |
1,1-diethoxy-2,5-dihydrosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-3-9-11(10-4-2)7-5-6-8-11/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYGAKMGFQRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(CC=CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217382 | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67059-49-8 | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067059498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


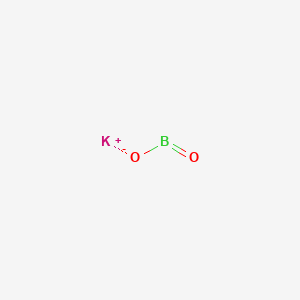
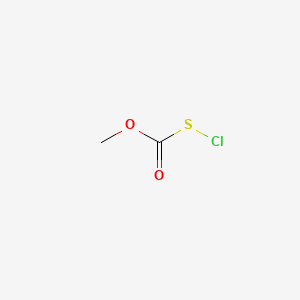
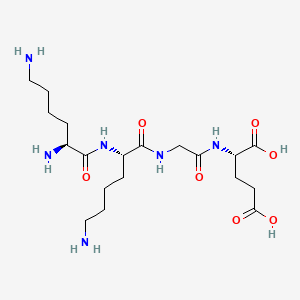
![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/new.no-structure.jpg)
![[Glp5,(Me)Phe8,Sar9] Substance P (5-11)](/img/structure/B1585030.png)

